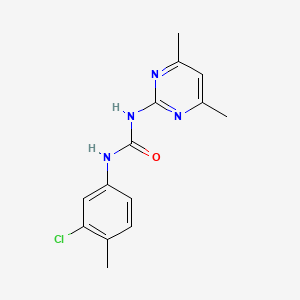

N-(3-Chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea

Description

N-(3-Chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea is a urea derivative characterized by a 3-chloro-4-methylphenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Urea and thiourea derivatives are widely studied for their diverse biological activities, including herbicidal, pesticidal, and antiviral properties. The pyrimidinyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets .

Properties

CAS No. |

616208-84-5 |

|---|---|

Molecular Formula |

C14H15ClN4O |

Molecular Weight |

290.75 g/mol |

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |

InChI |

InChI=1S/C14H15ClN4O/c1-8-4-5-11(7-12(8)15)18-14(20)19-13-16-9(2)6-10(3)17-13/h4-7H,1-3H3,(H2,16,17,18,19,20) |

InChI Key |

WQYNNROGFDWQRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=NC(=CC(=N2)C)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of urea derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Urea/Thiourea Derivatives

Key Observations:

- Anti-HIV Activity : SPIII-5Cl-BZ, a sulfonamide derivative with a pyrimidinyl group, inhibits HIV integrase, highlighting the role of indolinyl substituents in antiviral targeting .

- Herbicidal Activity : Thiourea derivatives with lipophilic substituents (e.g., trifluoromethylphenyl-isoxazolyl in ) exhibit strong herbicidal effects, likely due to enhanced membrane permeability and enzyme inhibition . The target compound’s chloro and methyl groups may similarly disrupt plant metabolic pathways.

- Pesticidal Applications : Cyclosulfamuron, a methoxy-substituted pyrimidinyl urea, is a commercial herbicide, underscoring the importance of electron-withdrawing substituents for pesticidal efficacy .

Crystallographic and Hydrogen-Bonding Profiles

- Thiourea Derivative (C19H14ClF3N4O2S): Crystallizes in the monoclinic system (space group P21/c) with intermolecular hydrogen bonds and π-π interactions stabilizing its 3D architecture .

- N-(4,6-Dimethylpyrimidin-2-yl)-acyl thiourea : Exhibits a triclinic system (space group P-1) with thiourea-pyrimidine coplanarity and hydrogen-bonded 2D networks .

- Target Compound : While crystallographic data is unavailable, analogous pyrimidinyl ureas typically form hydrogen bonds via urea NH groups, enhancing target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.